Chemical properties of Ytterbium(III) trifluoromethanesulfonate hydrate
Chemical properties of Ytterbium(III) trifluoromethanesulfonate hydrate
An In-Depth Technical Guide to Ytterbium(III) Trifluoromethanesulfonate Hydrate: Properties, Mechanisms, and Applications in Modern Synthesis
Introduction
In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Among the plethora of options, lanthanide triflates have emerged as exceptionally potent Lewis acids, and Ytterbium(III) trifluoromethanesulfonate hydrate [Yb(OTf)₃·xH₂O] stands out as a particularly versatile and robust catalyst.[1][2] Unlike many traditional Lewis acids that are notoriously water-sensitive, Yb(OTf)₃·xH₂O exhibits remarkable stability and activity in both organic and aqueous media, opening avenues for greener chemical processes.[2][3] Its high thermal stability, reusability, and efficacy at low catalytic loadings have cemented its role as a go-to reagent for a vast array of chemical transformations, from complex carbon-carbon bond formations to the synthesis of vital heterocyclic scaffolds.[1][3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the chemical properties of Ytterbium(III) trifluoromethanesulfonate hydrate. We will delve into its fundamental physicochemical characteristics, dissect its catalytic mechanisms, and showcase its broad applicability with field-proven experimental insights and protocols.
Physicochemical Properties: The Foundation of Reactivity
Ytterbium(III) trifluoromethanesulfonate hydrate is a white, powdered rare earth metal salt.[3] Its effectiveness as a catalyst is deeply rooted in its unique physical and chemical properties. The compound is hygroscopic and soluble in many polar solvents, a characteristic that enhances its utility in a variety of reaction media.[3][4][5]
The trifluoromethanesulfonate (triflate, OTf) anion is an exceptionally stable, non-coordinating counterion. This is crucial as it leaves the Ytterbium(III) cation coordinatively unsaturated and highly accessible, which is the very source of its potent Lewis acidity. The hydrate form indicates the presence of water molecules within the coordination sphere of the ytterbium ion, a feature that, contrary to intuition, does not significantly diminish its catalytic prowess in many reactions.[6]
| Property | Value | Source(s) |
| Synonyms | Ytterbium(III) triflate hydrate, Trifluoromethanesulfonic acid ytterbium(III) salt hydrate | [3][7] |
| CAS Number | 54761-04-5 (anhydrous), 252976-51-5 (hydrate) | [3][8] |
| Molecular Formula | (CF₃SO₃)₃Yb·xH₂O | [3] |
| Molecular Weight | 620.25 g/mol (anhydrous basis) | [9] |
| Appearance | White powder | [3] |
| Melting Point | ~86 °C (decomposes) | [3][10] |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [3][5] |
| Stability | High thermal stability; hygroscopic; air sensitive | [3][4][5] |
The Heart of Catalysis: Lewis Acidity and Reaction Mechanisms
The catalytic power of Yb(OTf)₃·xH₂O originates from the high Lewis acidity of the Yb³⁺ ion.[11] As a hard Lewis acid, the small and highly charged Ytterbium cation has a strong affinity for hard Lewis bases, most notably the oxygen atoms found in carbonyls, ethers, and alcohols. This interaction is the linchpin of its catalytic cycle.
General Catalytic Mechanism: The fundamental role of the Yb³⁺ catalyst is to activate an electrophilic substrate. By coordinating to a heteroatom (typically oxygen), it withdraws electron density, rendering the substrate significantly more susceptible to nucleophilic attack. After the key bond-forming step, the product dissociates, regenerating the catalyst for the next cycle. This efficiency means that often less than 10 mol% of the catalyst is required for complete conversion.[1]
Figure 1: General catalytic cycle of Yb(OTf)₃·xH₂O in a carbonyl addition reaction.
Mechanistic Insight: Decarboxylative Etherification A compelling example of the catalyst's mechanism is in the reaction of alcohols with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl ethers.[12] The reaction, which traditionally requires harsh conditions, proceeds smoothly under the influence of Yb(OTf)₃.
The proposed mechanism initiates with the formation of a chelate complex between Yb(OTf)₃ and Boc₂O. This activation polarizes the Boc₂O, making it highly electrophilic. A nucleophilic attack by the alcohol on a carbonyl carbon of the activated complex leads to an intermediate which then rearranges to form the final tert-butyl ether product, releasing CO₂, t-butanol, and regenerating the ytterbium catalyst.[12]
Figure 2: Proposed mechanism for Yb(OTf)₃-catalyzed etherification using Boc₂O.[12]
A Workhorse Catalyst in Organic Synthesis
The true measure of a catalyst is the breadth of its applications. Yb(OTf)₃·xH₂O has proven its mettle across a wide spectrum of pivotal organic reactions.
Carbon-Carbon Bond Forming Reactions
-
Friedel-Crafts Reactions: It is a highly effective catalyst for both Friedel-Crafts alkylations and acylations, fundamental methods for attaching substituents to aromatic rings.[1][13] For instance, it catalyzes the reaction of phenols with propargylic alcohols to generate indenols, a class of bioactive compounds, in moderate to excellent yields.[14]
-
Aldol and Michael Reactions: Yb(OTf)₃·xH₂O smoothly catalyzes cross-aldol reactions between ketones and aldehydes and facilitates Michael additions of thiols to unsaturated ketones.[1][9][13] Its water tolerance is a significant advantage in these transformations.
-
Diels-Alder Reactions: It serves as an excellent catalyst for Diels-Alder reactions, including stereoselective intramolecular variants, to construct complex cyclic systems.[9][13]
| Reaction | Substrates | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| Friedel-Crafts Alkylation | Phenol, Propargylic Alcohol | 5-10 | CH₂Cl₂, rt, 2-4h | 85-95 | [14] |
| Cross-Aldol Reaction | Ketone, Aldehyde | 10 | CH₂Cl₂, -78 °C, 3h | 70-90 | [13] |
| Imino Ene Reaction | N-tosyl aldimine, α-methylstyrene | 10 (+TMSCl) | CH₂Cl₂, rt, 15 min | 90 | [15] |
Synthesis of Heterocycles
The synthesis of nitrogen- and oxygen-containing heterocycles is a cornerstone of medicinal chemistry. Yb(OTf)₃·xH₂O excels in this domain.[2]
-
Biginelli Reaction: It catalyzes the three-component Biginelli cyclocondensation to produce dihydropyrimidines (DHPMs), a scaffold found in numerous pharmaceuticals.[9][13]
-
Synthesis of Quinolines: It is used to promote the synthesis of quinoline derivatives, another privileged structure in drug discovery.[16]
Experimental Protocol: Synthesis of Calix[3]resorcinarenes
This protocol details the Yb(OTf)₃·xH₂O-catalyzed condensation of resorcinol with an aldehyde, a reaction that showcases the catalyst's efficiency in electrophilic aromatic substitution.[11]
Materials:
-
Resorcinol
-
Aldehyde (e.g., Benzaldehyde)
-
Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃·xH₂O)
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve resorcinol (1.0 eq) and the aldehyde (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add Ytterbium(III) trifluoromethanesulfonate hydrate (5-10 mol%) to the solution. The causality here is that even a substoichiometric amount of the Lewis acid is sufficient to activate the aldehyde for the multiple subsequent electrophilic aromatic substitutions required for cyclization.
-
Reaction Execution: Stir the mixture at reflux. The elevated temperature provides the necessary activation energy for the condensation steps. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 12 to 24 hours.[11]
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization. The filtrate, containing the catalyst, can be saved for recovery.[11]
Practical Considerations: Handling, Safety, and Recovery
Safety and Handling: Ytterbium(III) trifluoromethanesulfonate hydrate is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5][17] It is also hygroscopic and air-sensitive.[4][5] Therefore, stringent safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Handling Environment: Handle the solid only in a well-ventilated chemical fume hood or under an inert atmosphere (e.g., in a glovebox).[4] Avoid creating dust.[17]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong acids.[4][5]
Catalyst Recovery and Reuse: A significant advantage of Yb(OTf)₃·xH₂O is its stability, which allows for its recovery and reuse without a significant loss of catalytic activity.[1][2] This not only reduces costs but also aligns with the principles of green chemistry.
Figure 3: Experimental workflow for the recovery and reuse of Yb(OTf)₃·xH₂O catalyst.
Conclusion and Future Outlook
Ytterbium(III) trifluoromethanesulfonate hydrate has unequivocally demonstrated its value as a premier Lewis acid catalyst in organic synthesis. Its unique combination of high reactivity, stability in aqueous environments, and reusability makes it an indispensable tool for the modern chemist. The ability to perform complex transformations under mild conditions with low catalyst loadings addresses the dual demands of efficiency and sustainability.
Future research will likely focus on expanding its application in asymmetric catalysis by developing chiral ligand complexes with the Yb³⁺ ion. Furthermore, its immobilization on solid supports could further enhance its recyclability and suitability for continuous flow processes, paving the way for even more efficient and scalable chemical manufacturing. As the field of chemistry continues to evolve, the versatility and robustness of Ytterbium(III) trifluoromethanesulfonate hydrate ensure it will remain a catalyst of choice for years to come.
References
-
Chem-Impex. (n.d.). Ytterbium(III) trifluoromethanesulfonate hydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ytterbium(III) trifluoromethanesulfonate hydrate. PubChem. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ytterbium(III) trifluoromethanesulfonate hydrate. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Ytterbium(III) trifluoromethanesulfonate Yb 25-28 approx. 252976-51-5. Retrieved from [Link]
-
Ghorai, S., et al. (n.d.). Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions. PMC. Retrieved from [Link]
-
SLS. (n.d.). Ytterbium(III) trifluoromethan | 405329-5G | SIGMA-ALDRICH. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Ytterbium Triflate: A Versatile Catalyst in Organic Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). Ytterbium(III) trifluoromethanesulfonate hydrate - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Ytterbium Triflate Catalyzed Synthesis of Heterocycles. Retrieved from [Link]
-
Yamanaka, M., Nishida, A., & Nakagawa, M. (2000). Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction. Organic Letters, 2(2), 159-161. [Link]
-
ChemRxiv. (n.d.). Electronic Structure of Ytterbium(III) Solvates – A Combined Spectroscopic and Theoretical Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ytterbium(III) trifluoromethanesulfonate, 99.99%. PubChem. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2009). Ytterbium(III) triflate catalyzed tandem Friedel-Crafts alkylation/hydroarylation of propargylic alcohols with phenols as an expedient route to indenols. Organic Letters, 11(21), 4990-3. [Link]
-
ResearchGate. (2025, August 8). Ytterbium(III) Triflate: An Efficient and Simple Catalyst for Isomerization of 2 '-Hydroxychalcone and 2 '-Aminochalcones in Ionic Liquid | Request PDF. Retrieved from [Link]
-
Catsyn. (n.d.). Ytterbium(III) trifluoromethanesulfonate hydrate, Yb(CF3SO3)3·XH2O | CAS 54761-04-5. Retrieved from [Link]
-
MDPI. (2023, November 21). Ytterbium (III) Fluoride in Dental Materials. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Ytterbium Triflate Catalyzed Synthesis of Heterocycles [academia.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. YTTERBIUM(III) TRIFLUOROMETHANESULFONATE HYDRATE | 54761-04-5 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Ytterbium(III) trifluoromethanesulfonate hydrate | C3H5F9O10S3Yb | CID 16212606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ytterbium(III) trifluoromethanesulfonate Yb 25-28 approx. 252976-51-5 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 三氟甲烷磺酸镱 水合物 Yb 25-28 % (approx.) | Sigma-Aldrich [sigmaaldrich.com]
- 14. Ytterbium(III) triflate catalyzed tandem Friedel-Crafts alkylation/hydroarylation of propargylic alcohols with phenols as an expedient route to indenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction [organic-chemistry.org]
- 16. YTTERBIUM(III) TRIFLATE HYDRATE, 99.90% | 252976-51-5 [chemicalbook.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
